molecular formula C18H28N6O2S B2590236 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1170036-66-4

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Katalognummer: B2590236
CAS-Nummer: 1170036-66-4
Molekulargewicht: 392.52
InChI-Schlüssel: QKPHZJGJMFYVRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H28N6O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a piperazine moiety and a pyrimidine core, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The butylsulfonyl group can form hydrogen bonds and engage in electrostatic interactions with proteins, while the piperazine and pyrazole rings may facilitate π-π stacking and hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing piperazine and pyrimidine structures often exhibit significant antimicrobial properties. The presence of the butylsulfonyl group may enhance these effects by increasing solubility and bioavailability. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cellular assays, it exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the inhibition of specific kinases involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, this compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the effects of this compound on human lung cancer cells (A549). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of E. coli10
AnticancerCytotoxicity in A549 cells20
Enzyme InhibitionAChE inhibition15

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The compound's design incorporates a piperazine moiety, which is known for enhancing solubility and bioavailability. The presence of the butylsulfonyl group may contribute to its interaction with biological targets, influencing its potency and selectivity.

Key Findings

Research indicates that modifications to the piperazine and pyrazole components can significantly alter the compound's activity. For instance, studies on related pyrimidine derivatives have shown that strategic substitutions can enhance inhibitory potency against specific enzymes, such as NAPE-PLD, which is involved in lipid metabolism . This suggests that similar modifications could be explored for 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine to optimize its activity.

Therapeutic Applications

The compound has potential therapeutic applications in various fields:

1. Neurological Disorders
Recent studies have explored the use of related compounds as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, which are critical in conditions like schizophrenia and dementia . The ability to modulate receptor activity suggests that this compound could be investigated for similar applications.

2. Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. The ability to inhibit specific pathways involved in tumor growth makes this compound a candidate for further investigation in oncology .

3. Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections, warranting exploration of this compound's potential as an antimicrobial agent.

Case Studies

Several studies have documented the efficacy of structurally related compounds:

Case Study 1: Inhibition of NAPE-PLD
A study focused on optimizing pyrimidine derivatives led to the identification of highly potent inhibitors of NAPE-PLD. The findings indicated that structural modifications significantly enhanced potency, suggesting a pathway for similar optimization with this compound .

Case Study 2: Muscarinic Receptor Modulation
Research on pyrazol derivatives demonstrated their ability to act as PAMs at muscarinic receptors, leading to enhanced receptor activation and potential therapeutic effects in neurological disorders . This underscores the importance of exploring similar mechanisms with the target compound.

Eigenschaften

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2S/c1-5-6-11-27(25,26)23-9-7-22(8-10-23)17-13-18(20-16(4)19-17)24-15(3)12-14(2)21-24/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHZJGJMFYVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.